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Compound of Interest

Compound Name: 1,1,1-Triiodoethane

Cat. No.: B14751598 Get Quote

Disclaimer: The term "methyl iodoform" is not a standard chemical nomenclature. This guide

pertains to iodoform (triiodomethane, CHI₃), a compound commonly synthesized from methyl

ketones or alcohols that can be oxidized to methyl ketones (such as acetone or ethanol)

through the haloform reaction. This process is often referred to as the iodoform test.

This technical whitepaper provides an in-depth overview of the synthesis, properties, and

experimental protocols related to iodoform, tailored for researchers, chemists, and

professionals in drug development.

Properties of Iodoform
Iodoform is a volatile, crystalline solid with a characteristic pungent and penetrating odor. It is

sparingly soluble in water but exhibits good solubility in many organic solvents.

Physical and Chemical Properties
The key physical and chemical properties of iodoform are summarized below.
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Property Value

Chemical Formula CHI₃

Molar Mass 393.73 g/mol

Appearance Pale yellow, crystalline solid

Odor Penetrating, characteristic, "medical" odor

Melting Point 119–123 °C (246–253 °F; 392–396 K)

Boiling Point 217 °C (423 °F; 490 K) (decomposes)

Density 4.008 g/cm³

Solubility in Water 0.01 g/100 mL at 20 °C

Solubility in Ethanol 1.2 g/100 mL

Solubility in Diethyl Ether 7.7 g/100 mL

Solubility in Chloroform Soluble

Solubility in Acetone Soluble

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of synthesized iodoform.
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Spectroscopic Technique Characteristic Data

¹H NMR (Proton NMR)
A singlet typically appears around δ 9.6 ppm in

CDCl₃.

¹³C NMR (Carbon NMR)

A single peak appears at a very low field, often

around δ -138.5 ppm (relative to TMS), due to

the strong deshielding effect of the three iodine

atoms.

IR Spectroscopy (cm⁻¹)
Key peaks include the C-H stretch (~3020 cm⁻¹)

and the C-I stretch (around 530 cm⁻¹).

Mass Spectrometry (m/z)

The molecular ion peak [M]⁺ is observed at m/z

394. The spectrum also shows characteristic

fragments for the loss of iodine atoms, such as

[CHI₂]⁺ at m/z 267 and [CH]⁺ at m/z 140.

Synthesis of Iodoform via the Haloform Reaction
Iodoform is synthesized through the haloform reaction, which involves the exhaustive

halogenation of a methyl ketone (a compound containing the R-CO-CH₃ group) or a secondary

alcohol (R-CH(OH)-CH₃) in the presence of a base. The reaction proceeds via a multi-step

mechanism involving enolate formation, halogenation, and subsequent cleavage.

Reaction Mechanism
The mechanism involves two main stages:

Exhaustive Halogenation: The base abstracts an acidic α-proton from the methyl group to

form an enolate ion. This enolate then reacts with iodine. This process is repeated two more

times until all three methyl protons are replaced by iodine atoms, forming a triiodomethyl

ketone.

Cleavage: The hydroxide ion then attacks the carbonyl carbon. This is followed by the

cleavage of the carbon-carbon bond, releasing the stable triiodomethanide anion (:CI₃⁻) as a

leaving group. This anion is then protonated by the carboxylic acid formed in the previous

step (or by the solvent) to yield the final iodoform precipitate.
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Caption: Reaction mechanism for the synthesis of iodoform.

Experimental Protocols
The following are detailed laboratory protocols for the synthesis of iodoform from common

starting materials.

Synthesis from Acetone
Materials:

Acetone (CH₃COCH₃)

Iodine (I₂)

Sodium hydroxide (NaOH) solution (e.g., 10%)

Distilled water

Ethanol (for recrystallization)

Beakers, Erlenmeyer flask, measuring cylinders

Stirring rod or magnetic stirrer

Buchner funnel and filter paper

Ice bath

Procedure:
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Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of iodine in 50 mL of distilled

water. Note: Iodine has low solubility in water; this will form a suspension.

Addition of Acetone: To this suspension, add 5 mL of acetone and stir vigorously.

Base Addition: Slowly add 10% sodium hydroxide solution dropwise while continuously

stirring. The brown color of the iodine will fade. Continue adding NaOH until the solution

becomes a pale yellow or straw color, and a yellow precipitate of iodoform begins to form.

Reaction Completion: Allow the mixture to stand for 10-15 minutes to ensure the reaction is

complete. If the brown color reappears, add a few more drops of NaOH solution.

Isolation: Cool the flask in an ice bath. Collect the crude iodoform precipitate by vacuum

filtration using a Buchner funnel.

Washing: Wash the crystals on the filter paper with a small amount of cold distilled water to

remove any unreacted salts.

Drying: Press the crystals between filter papers to remove excess water and then allow them

to air dry completely.

Synthesis from Ethanol
Materials:

Ethanol (CH₃CH₂OH)

Sodium carbonate (Na₂CO₃)

Iodine (I₂)

Distilled water

Beaker, round-bottom flask, condenser

Heating mantle or water bath

Filtration apparatus
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Procedure:

Preparation: In a 500 mL round-bottom flask, dissolve 10 g of sodium carbonate in 100 mL of

distilled water.

Addition of Ethanol: Add 5 mL of ethanol to the sodium carbonate solution.

Heating: Gently warm the mixture to approximately 60-70 °C using a water bath.

Iodine Addition: Slowly add 5 g of powdered iodine in small portions to the warm solution

while swirling the flask. The iodine will react, and the color will fade. Continue adding iodine

until a faint brown color persists, indicating an excess of iodine.

Reaction Completion: After all the iodine has been added, continue to heat the mixture for a

few minutes until the yellow precipitate of iodoform is clearly visible.

Decolorization: If the solution is still brown, add a few drops of sodium hydroxide or sodium

carbonate solution until the color disappears.

Isolation and Purification: Allow the flask to cool to room temperature. Collect the crude

iodoform crystals by filtration, wash with cold water, and recrystallize from ethanol or

methylated spirit for purification.

General Experimental Workflow
The overall process from synthesis to characterization follows a logical workflow. This ensures

the purity and identity of the final product.
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Caption: General workflow for the synthesis and analysis of iodoform.
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[https://www.benchchem.com/product/b14751598#methyl-iodoform-synthesis-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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